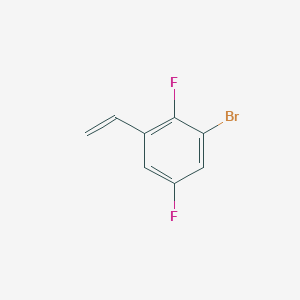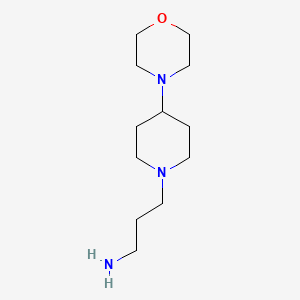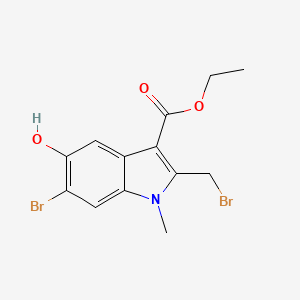
3-Bromo-2,5-difluorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-difluorostyrene: is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which are then converted to the desired brominated and fluorinated products . This method offers advantages such as improved stability, reduced side reactions, and energy efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2,5-difluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents like bromine or hydrogen chloride in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Various substituted styrenes depending on the nucleophile or electrophile used.
Addition Products: Halogenated or hydrogenated styrenes.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2,5-difluorostyrene is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds through coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory or anticancer properties .
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties .
Mecanismo De Acción
The mechanism by which 3-Bromo-2,5-difluorostyrene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.
Comparación Con Compuestos Similares
- 1-Bromo-4-fluorobenzene
- 4-Bromobenzotrifluoride
- 1-Chloro-4-fluorobenzene
- 4-Fluorotoluene
- 1,4-Difluorobenzene
Uniqueness: 3-Bromo-2,5-difluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specialized materials and pharmaceuticals that require precise electronic and steric properties .
Propiedades
Fórmula molecular |
C8H5BrF2 |
|---|---|
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
1-bromo-3-ethenyl-2,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(9)8(5)11/h2-4H,1H2 |
Clave InChI |
FBUZXGLZOYAPDY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC(=C1)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)







![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)



![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)

